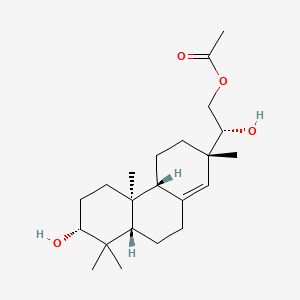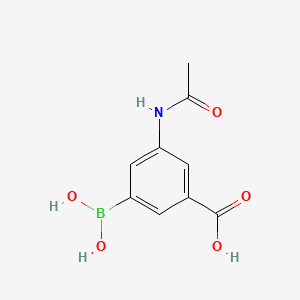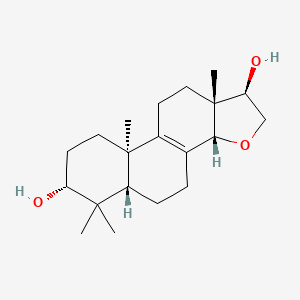![molecular formula C11H17ClN6O4 B562171 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride CAS No. 84499-63-8](/img/structure/B562171.png)
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is a synthetic compound with the molecular formula C11H17ClN6O4 and a molecular weight of 332.74 g/mol . It is a prodrug of Acyclovir, which means it is metabolized in the body to produce the active antiviral agent Acyclovir . This compound is primarily used in research settings, particularly in the fields of proteomics and virology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride involves several steps:
Starting Materials: The synthesis begins with guanine and alpha-L-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release Acyclovir.
Oxidation: It can undergo oxidation reactions, particularly at the guanine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acyclovir and alpha-L-alanine.
Oxidation: Oxidized derivatives of guanine.
Substitution: Substituted guanine derivatives.
Wissenschaftliche Forschungsanwendungen
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Employed in studies of antiviral mechanisms and the metabolism of prodrugs.
Medicine: Investigated for its potential therapeutic effects and as a precursor to Acyclovir in antiviral treatments.
Industry: Utilized in the development of new antiviral agents and in the production of research reagents.
Wirkmechanismus
The mechanism of action of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride involves its conversion to Acyclovir in the body. Acyclovir then inhibits viral DNA synthesis by incorporating into the viral DNA chain and terminating its elongation. This action targets viral DNA polymerase, thereby preventing the replication of viral DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: The active form of the prodrug.
Ganciclovir: Another antiviral agent with a similar mechanism of action.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Uniqueness
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is unique due to its specific structure, which allows it to be a prodrug of Acyclovir. This structural feature enhances its solubility and bioavailability compared to Acyclovir .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4.ClH/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18;/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGHNFMPOOXTM-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675540 |
Source


|
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-63-8 |
Source


|
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)
![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)









